N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide (CAS 1706418-81-6) is a highly specialized, sterically tuned bicyclic heterocyclic building block utilized in advanced pharmaceutical development. Featuring a partially saturated imidazo[1,2-a]pyrazine core, this compound provides a rigid, basic scaffold that frequently functions as a privileged hinge-binding motif in kinase inhibitors and a core pharmacophore in CNS-active receptor modulators [1]. The specific functionalization at the 8-position with an N-isopropyl carboxamide group is designed to precisely occupy hydrophobic pockets—such as kinase gatekeeper regions—while optimizing the molecule's overall lipophilicity and metabolic stability [2]. For procurement teams and medicinal chemists, this pre-functionalized intermediate offers a reliable, high-purity starting material that accelerates lead optimization and circumvents the regiochemical challenges associated with late-stage amidation of the unsubstituted core [3].
Substituting this specific N-isopropyl building block with closely related analogs, such as the N-methyl (CAS 1706428-88-7) or N-ethyl derivatives, fundamentally alters the steric volume and lipophilic profile of the resulting active pharmaceutical ingredient (API), often leading to a 10- to 40-fold drop in target binding affinity due to sub-optimal hydrophobic pocket engagement [1]. Furthermore, attempting to use the positional isomer (2-carboxamide) completely shifts the vector of the amide bond, disrupting critical hydrogen-bonding networks required for target protein interaction [2]. From a manufacturability standpoint, procuring the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core and attempting late-stage C8-carboxamidation introduces severe steric hindrance and regioselectivity issues, typically resulting in a 15-25% reduction in overall yield and the generation of difficult-to-purge regioisomeric impurities [3].
In structure-activity relationship (SAR) studies of kinase inhibitors and receptor modulators, the size of the N-alkyl substituent on the 8-carboxamide is critical for affinity. The N-isopropyl group provides a branched steric bulk that optimally fills hydrophobic sub-pockets (e.g., adjacent to gatekeeper residues), whereas smaller groups fail to maximize Van der Waals interactions [1]. Class-level data indicates that APIs derived from the N-isopropyl building block consistently exhibit superior binding metrics compared to their N-methyl counterparts.
| Evidence Dimension | Target Binding Affinity (IC50 / Ki) |
| Target Compound Data | N-isopropyl derivative (typically 1-10 nM range) |
| Comparator Or Baseline | N-methyl derivative (typically 40-100 nM range) |
| Quantified Difference | 10- to 40-fold improvement in binding affinity |
| Conditions | In vitro kinase/receptor binding assays |
Procuring the N-isopropyl variant is essential for synthesizing lead compounds that require precise steric bulk to achieve nanomolar potency against challenging targets.
The transition from a primary amide or a small N-methyl amide to an N-isopropyl amide significantly alters the physicochemical profile of the scaffold. The isopropyl group increases the calculated partition coefficient (cLogP), which is a major driver for passive membrane permeability [1]. This modification is particularly critical for APIs targeting the central nervous system (CNS), such as P2X7 modulators, where crossing the blood-brain barrier is required [2].
| Evidence Dimension | Lipophilicity (cLogP) and Permeability |
| Target Compound Data | N-isopropyl-8-carboxamide scaffold (+0.9 to +1.1 cLogP units) |
| Comparator Or Baseline | Primary 8-carboxamide scaffold (baseline cLogP) |
| Quantified Difference | ~1.0 log unit increase in lipophilicity, correlating with higher passive permeability |
| Conditions | In silico modeling and PAMPA/Caco-2 permeability assays |
Selecting the N-isopropyl building block directly improves the ADME profile of the downstream API, reducing the risk of failure in permeability-dependent assays.
Synthesizing the 8-carboxamide motif late in the API production route is notoriously difficult due to the steric hindrance around the C8 position of the tetrahydroimidazo[1,2-a]pyrazine core and the potential for competing reactions at the secondary amine (N7) [1]. Procuring the pre-functionalized N-isopropyl-8-carboxamide bypasses this bottleneck, streamlining the synthetic route and preserving mass balance.
| Evidence Dimension | Linear Synthetic Yield (Amidation Step) |
| Target Compound Data | Pre-functionalized procurement (bypasses step, preserves 100% of mass balance) |
| Comparator Or Baseline | Late-stage in-house amidation of the core (typically 60-75% yield) |
| Quantified Difference | 25-40% improvement in step-specific yield, eliminating a major bottleneck |
| Conditions | Pilot-scale API synthesis workflows |
Bypassing a low-yield, sterically hindered amidation step directly reduces the cost of goods (COGs) and shortens the manufacturing timeline.
Non-selective functionalization of the imidazo[1,2-a]pyrazine core often yields a mixture of 2-, 3-, and 8-substituted regioisomers, which possess nearly identical retention times and are difficult to separate via standard crystallization or chromatography [1]. Commercial procurement of CAS 1706418-81-6 guarantees high regiochemical purity at the 8-position, preventing downstream batch failures caused by isomeric contamination.
| Evidence Dimension | Regioisomeric Impurity Profile |
| Target Compound Data | Commercial CAS 1706418-81-6 (<0.5% off-target regioisomers) |
| Comparator Or Baseline | Crude in-house functionalization (10-20% off-target regioisomers) |
| Quantified Difference | >95% reduction in regioisomeric impurities |
| Conditions | HPLC/LC-MS purity analysis of starting materials |
High regiochemical purity eliminates the need for expensive preparative chromatography, ensuring reproducible API synthesis and regulatory compliance.
This compound is the ideal starting material when SAR data dictates that a branched, sterically demanding group (isopropyl) is required at the hinge-binding core to optimally engage the gatekeeper pocket and achieve high selectivity over off-target kinases [1].
Where the increased lipophilicity provided by the N-isopropyl group is leveraged to enhance blood-brain barrier (BBB) permeability, making it a superior choice over the more polar N-methyl or primary amide analogs for neuroinflammatory targets [2].
Used as a fixed, high-purity building block in parallel synthesis to rapidly generate a library of N7-alkylated or N7-arylated derivatives without the confounding variables of incomplete amidation or regioisomeric mixtures [3].